Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-

Vue d'ensemble

Description

The compound “Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized via condensation, aromatization, and acetylation reactions . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular formula of this compound is C9H7NO3S . Its average mass is 209.222 Da and its monoisotopic mass is 209.014664 Da .Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 444.9±47.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 74.1±3.0 kJ/mol . The flash point is 222.8±29.3 °C .Applications De Recherche Scientifique

- In both humans and rodents, acetic acid can potentially influence cardiovascular function after ethanol consumption .

- Researchers investigate how acetic acid/acetate modulates neural control of cardiovascular function by microinjecting compounds into autonomic control centers of the brain and measuring changes in peripheral sympathetic nerve activity and blood pressure .

- Ethanol is oxidized to acetic acid, which becomes acetate at physiological pH. Acetate is then shuttled into the citric acid cycle, where additional oxidative stress may occur through electron transport chain electron leak .

Cardiovascular Research

Metabolic Pathways and Oxidative Stress

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research may focus on exploring the potential applications of these compounds in various fields.

Mécanisme D'action

Target of Action

Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus

Mode of Action

Acetic acid, a structurally related compound, is known to exert its effects through dissociation inside microbial cells, causing a decrease in intracellular ph and metabolic disturbance

Biochemical Pathways

Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood

Pharmacokinetics

The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include acetic acid derivatives, are described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination . This model describes the journey of a drug molecule through the body, including its release from the drug product, its absorption into the body system, its distribution to its site of action and back into the blood, and its elimination from the body

Result of Action

Acetic acid, a related compound, is known to generate oxidative stress and alter the function of pre-sympathetic neurons

Action Environment

Acetic acid, a related compound, is known to be used as a preservative in foods and beverages, suggesting that its action and stability may be influenced by factors such as temperature, ph, and the presence of other substances

Propriétés

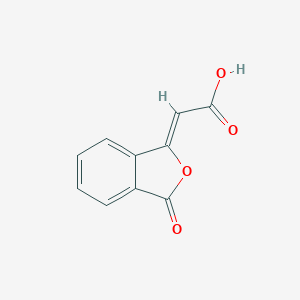

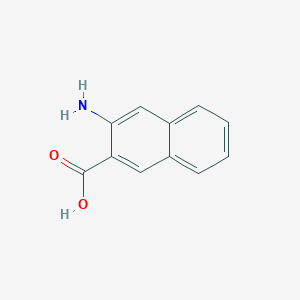

IUPAC Name |

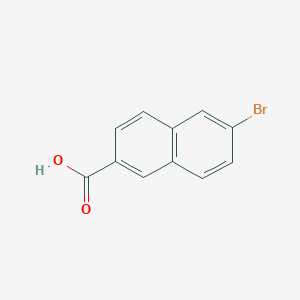

(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMGDVJBAWUUDZ-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073342 | |

| Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |

CAS RN |

4743-57-1 | |

| Record name | delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALIDENEACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)